Thermal Degradation Kinetics: Indole vs. Aliphatic Glucosinolates Under Food Processing Conditions
4-Hydroxyglucobrassicin (an indole GSL) exhibits significantly higher thermal lability compared to aliphatic GSLs. During simulated cooking conditions (boiling at 100°C for 10 minutes), the degree of thermal degradation for indole GSLs like 4-hydroxyglucobrassicin is estimated at 38%, whereas aliphatic GSLs degrade by only 8% [1]. This difference is driven by a higher degradation rate constant for indole GSLs at temperatures below 110°C, a behavior distinct from that of compounds like glucoraphanin or progoitrin.
| Evidence Dimension | Thermal degradation extent under standardized cooking simulation |
|---|---|
| Target Compound Data | 38% degradation (Indole GSL class, including 4-hydroxyglucobrassicin) |
| Comparator Or Baseline | 8% degradation (Aliphatic GSL class) |
| Quantified Difference | 4.75-fold higher degradation for indole GSLs |
| Conditions | Simulated cooking: 100°C for 10 minutes, myrosinase-inactivated red cabbage matrix. |
Why This Matters
This quantifies the substantial risk of analyte loss during routine sample preparation or food processing, making 4-hydroxyglucobrassicin a critical control for accurate quantification and stability studies.
- [1] Oerlemans, K., Barrett, D. M., Suades, C. B., Verkerk, R., & Dekker, M. (2006). Thermal degradation of glucosinolates in red cabbage. Food Chemistry, 95(1), 19-29. https://doi.org/10.1016/j.foodchem.2004.12.013 View Source
